
Acetoxyvalerenic acid with analytical records
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetoxyvalerenic Acid can be synthesized through various chemical reactions involving valerian extracts. The synthetic route typically involves the acetylation of valerenic acid, a major constituent of valerian root. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of Acetoxyvalerenic Acid involves the extraction of valerian root followed by purification and chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate valerenic acid, which is then acetylated to produce Acetoxyvalerenic Acid. The industrial process ensures high purity and yield of the compound, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetoxyvalerenic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Acetoxyvalerenic Acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on the central nervous system, particularly its interaction with GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, depression, and insomnia.
Industry: Used in the formulation of dietary supplements and herbal remedies.
Mécanisme D'action
The mechanism of action of Acetoxyvalerenic Acid involves its interaction with the GABAergic system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. By increasing GABA activity, Acetoxyvalerenic Acid exerts a calming effect, which helps alleviate symptoms of anxiety and insomnia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valerenic Acid: Another major constituent of valerian root with similar therapeutic properties.
Valtrate: A compound found in valerian with sedative and anxiolytic effects.
Isovaleric Acid: A compound with a similar structure but different pharmacological properties.
Uniqueness
Acetoxyvalerenic Acid is unique due to its acetylated structure, which enhances its bioavailability and potency compared to other valerian-derived compounds. Its specific interaction with GABA receptors also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C17H24O4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(Z)-3-[(4S,7S,7aS)-2-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-10(2)17(19)20)16-11(3)15(8-14(9)16)21-12(4)18/h7,9,13-15H,5-6,8H2,1-4H3,(H,19,20)/b10-7-/t9-,13-,14-,15?/m0/s1 |
Clé InChI |
UKBXUZAGRCQHNS-RIYAXILHSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](C2=C(C(C[C@@H]12)OC(=O)C)C)/C=C(/C)\C(=O)O |
SMILES canonique |
CC1CCC(C2=C(C(CC12)OC(=O)C)C)C=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


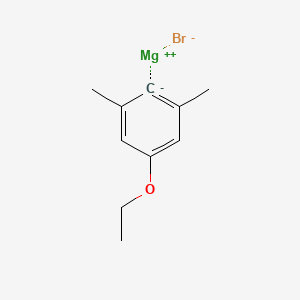
![Diethyl ((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14882489.png)
![5-methyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14882495.png)
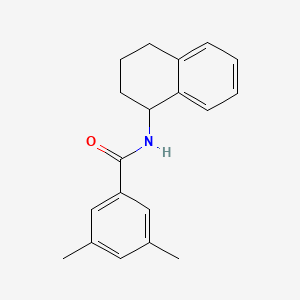
![6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14882510.png)
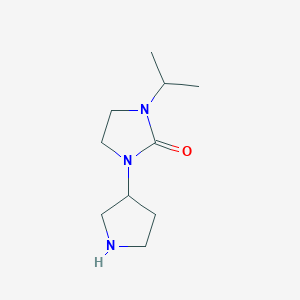
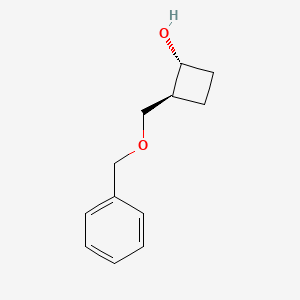

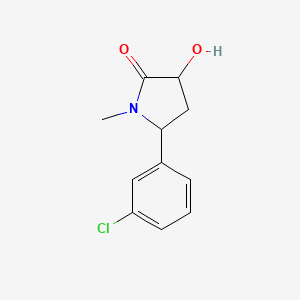
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14882532.png)
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)
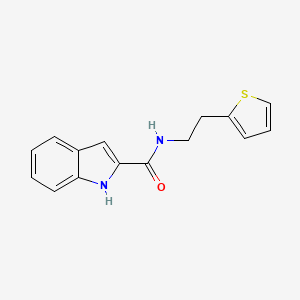
![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)

